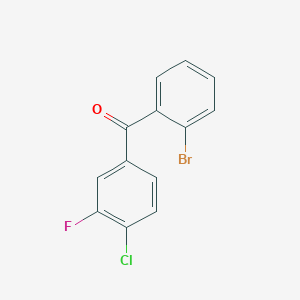

2-Bromo-4'-chloro-3'-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4’-chloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H7BrClFO and a molecular weight of 313.55 . It is used in scientific research and has versatile properties that make it applicable in various fields, including pharmaceuticals and material sciences.

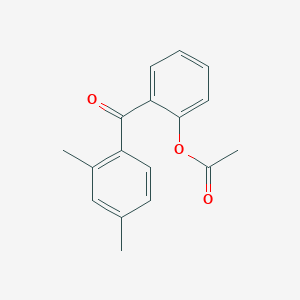

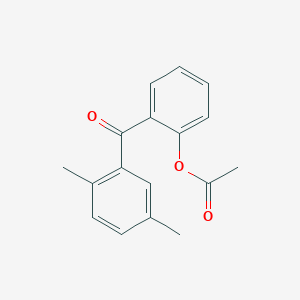

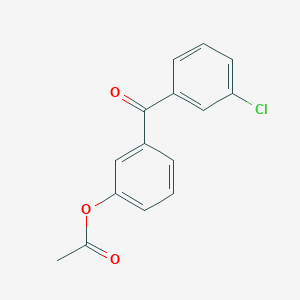

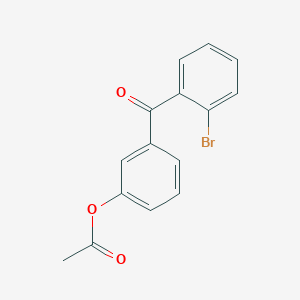

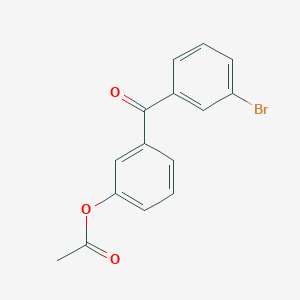

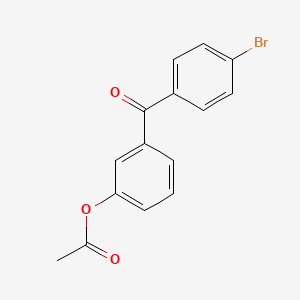

Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-chloro-3’-fluorobenzophenone consists of a bromophenyl group and a 3-chloro-4-fluorophenyl group connected by a carbonyl group .Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-4’-chloro-3’-fluorobenzophenone is predicted to be 393.5±37.0 °C, and its density is predicted to be 1.568±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4’-chloro-3’-fluorobenzophenone is a valuable compound in organic synthesis. It serves as a building block for various organic transformations due to its reactive halogen atoms. Researchers utilize it to synthesize complex molecules through palladium-catalyzed cross-coupling reactions . Its bromine and chlorine atoms can be selectively replaced with other functional groups, enabling the creation of diverse chemical structures.

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as an intermediate in drug development . Its halogenated structure is particularly useful in the synthesis of molecules with potential medicinal properties, such as anti-inflammatory and antibacterial agents.

Material Science

The compound’s unique electronic properties make it a candidate for developing new materials. In material science, it’s investigated for its ability to form polymers and co-polymers that could have advanced applications in electronics and nanotechnology .

Analytical Chemistry

2-Bromo-4’-chloro-3’-fluorobenzophenone is used in analytical chemistry as a standard for spectroscopic analysis. Its characteristic infrared absorption can help in identifying and quantifying similar compounds in complex mixtures .

Flavor and Fragrance Industry

Though not a direct ingredient, this compound can be a precursor in the synthesis of flavor and fragrance chemicals. Its manipulation through organic reactions can lead to the production of various aromatic compounds used in this industry .

Metal Coordination Chemistry

This benzophenone derivative can act as a ligand in metal coordination complexes. Its halogen atoms might coordinate with metal centers, leading to the formation of complexes that are studied for catalysis and material applications .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

It’s known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are often involved in oxidation and substitution reactions, which can affect various biochemical pathways .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds can cause changes at the molecular level, leading to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4’-chloro-3’-fluorobenzophenone .

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWQHGVIZYOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.